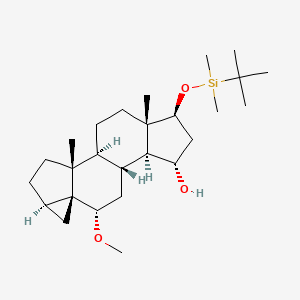

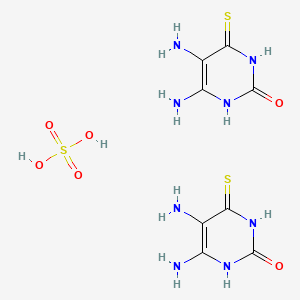

3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The chemical synthesis of nucleosides similar to 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine often involves multiple steps, including the conversion of 2'-deoxyguanosine into various derivatives through reactions like tricyclic isopropeno derivatives formation, methylation, and the removal of blocking systems. For instance, the synthesis of 3-methyl-2'-deoxyguanosine from 2'-deoxyguanosine is achieved through a sequence of reactions that ultimately result in compounds known for their spontaneous glycosidic bond hydrolysis under physiological conditions (Golankiewicz, Ostrowski, & Folkman, 1990).

Molecular Structure Analysis

Modifications to the Hoogsteen edge of 2'-deoxyguanosine, such as the addition of acetyl groups, have been shown to increase the stability and specificity of G-quadruplex formations. This is due to enhanced noncovalent interactions like hydrogen bonds and pi-stacking, which are crucial for the molecular structure's stability and functionality (Gubala, Betancourt, & Rivera, 2004).

Chemical Reactions and Properties

Singlet oxygen reactions with 2'-deoxyguanosine and its derivatives highlight the complex chemistry involving nucleosides. These reactions result in significant oxidation products, elucidating the reactivity of guanosine derivatives under oxidative stress conditions. The formation of such oxidation products demonstrates the sensitivity of guanosine derivatives to reactive oxygen species, impacting their chemical properties significantly (Ravanat & Cadet, 1995).

Physical Properties Analysis

The synthesis and characterization of various guanosine derivatives, including their acetyl and amine adducts, provide valuable insights into the physical properties of these compounds. These properties are essential for understanding the stability, solubility, and overall behavior of guanosine derivatives in biological systems and experimental conditions (Gillet & Schärer, 2002).

科学的研究の応用

Biological Role and Research Implications Deoxyguanosine and its oxidative derivatives have been extensively studied for their roles in biological systems and potential therapeutic applications. The biological role of 8-oxo-2'-deoxyguanosine, a compound structurally related to deoxyguanosine, illustrates the significance of nucleoside derivatives in understanding oxidative stress and diseases associated with it. It has been utilized as a biomarker for oxidative damage, highlighting its involvement not only in mutagenic processes but also in gene regulation, DNA repair, inflammation control, and activation of antioxidant systems (Marmiy & Esipov, 2015). This underlines the compound's prospective utility in drug development and disease mitigation strategies.

DNA Damage and Carcinogenic Risk The formation of specific DNA adducts, such as those derived from reactions involving guanine bases, highlights the critical need to understand the mechanisms of DNA damage and its implications for carcinogenesis. Studies on compounds like 3-Nitrobenzanthrone demonstrate the genotoxic potential of environmental pollutants through DNA adduct formation, emphasizing the importance of research on nucleoside derivatives in assessing cancer risks associated with exposure to hazardous substances (Arlt, 2005).

Antioxidant Defense Mechanisms Research on nucleoside derivatives also extends to exploring antioxidant defense mechanisms within organisms. The study of oxidative stress biomarkers in clinical settings, particularly concerning type 2 diabetes and its complications, demonstrates the role of nucleic acid damage markers, including 8-hydroxy-2′-deoxyguanosine, in predicting disease progression and complications. Such markers offer insights into the underlying mechanisms of glucose toxicity and potential targets for pharmacotherapy (Bigagli & Lodovici, 2019).

特性

IUPAC Name |

[(2R,3S,5R)-5-(2-acetamido-6-oxo-1H-purin-9-yl)-3-acetyloxyoxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O7/c1-7(22)18-16-19-14-13(15(25)20-16)17-6-21(14)12-4-10(27-9(3)24)11(28-12)5-26-8(2)23/h6,10-12H,4-5H2,1-3H3,(H2,18,19,20,22,25)/t10-,11+,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOVGEMUNRNWBU-QJPTWQEYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90518063 |

Source

|

| Record name | N-Acetyl-3',5'-di-O-acetyl-2'-deoxyguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine | |

CAS RN |

193092-29-4 |

Source

|

| Record name | N-Acetyl-3',5'-di-O-acetyl-2'-deoxyguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

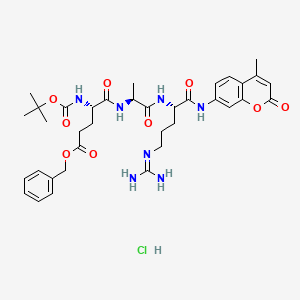

![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B1147229.png)

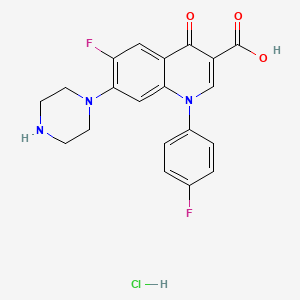

![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)

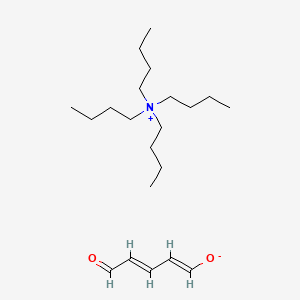

![(3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate](/img/structure/B1147240.png)